molecular formula C19H19ClN2O3S B2933213 N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-54-0

N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2933213
CAS No.: 898419-54-0
M. Wt: 390.88
InChI Key: VFUBKCRPLUREQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic pyrroloquinoline derivative featuring a sulfonamide group at position 8 and a 4-chlorophenethyl substituent on the nitrogen atom. This compound belongs to a class of molecules studied for their diuretic and receptor-modulating activities .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c20-16-4-1-13(2-5-16)7-9-21-26(24,25)17-11-14-3-6-18(23)22-10-8-15(12-17)19(14)22/h1-2,4-5,11-12,21H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUBKCRPLUREQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. It has been found to inhibit the interaction between metadherin (MTDH) and staphylococcal nuclease domain-containing protein 1 (SND1), which are involved in the proliferation of tumor cells . By disrupting this interaction, the compound can potentially inhibit the growth of various cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Substituents Molecular Weight logP Key Activity Evidence
Target Compound 4-chlorophenethyl, sulfonamide ~430 (est.) ~4.5 Diuretic (hypothesized) -
N-(4-phenoxyphenyl)-8-sulfonamide 4-phenoxyphenyl 420.49 4.22 Not reported
2-Methyl-pyrroloquinoline-5-carboxamide 2-methyl, carboxamide ~350 (est.) ~3.8 Diuretic (superior to HCTZ)
TQS/4BP-TQS (cyclopentaquinoline) Cyclopenta core, sulfonamide ~400 (est.) ~3.9 α7 nAChR agonism

Substituent Effects on Pharmacokinetics

  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit higher metabolic stability and longer half-lives compared to carboxamides due to resistance to esterase cleavage .
  • 4-Chlorophenethyl vs. Phenoxyphenyl: The 4-chlorophenethyl group introduces a hydrophobic chlorinated aromatic ring, likely increasing blood-brain barrier permeability compared to the polar phenoxy group in .

Research Findings and Implications

  • The 4-chlorophenethyl group may enhance lipophilicity, improving renal tubular targeting compared to smaller substituents .
  • Receptor Interactions: Sulfonamide-containing compounds like TQS () act as nicotinic acetylcholine receptor agonists. The target compound’s sulfonamide group may enable similar receptor interactions, though its pyrroloquinoline core differs from TQS’s cyclopentaquinoline structure .

Biological Activity

N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅ClN₂O₃S
  • Molecular Weight : 316.80 g/mol

Antibacterial Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antibacterial properties. For instance:

  • A study evaluated synthesized compounds for their antibacterial activity against various bacterial strains. The findings revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : The synthesized derivatives showed promising AChE inhibitory activity with some compounds achieving IC50 values as low as 0.63 µM, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .
Compound IDIC50 (µM)Reference
7m0.63
7n2.17
7o1.13

Pharmacological Effects

The sulfonamide group in the compound contributes to various pharmacological effects:

  • Anticancer Activity : Compounds with similar structures have shown potential in anticancer therapies through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting specific pathways involved in inflammation.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in various biological processes. This interaction may lead to inhibition of enzyme activity or modulation of receptor function.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Study on Antibacterial and Enzyme Inhibition : A comprehensive evaluation demonstrated that several derivatives exhibited strong antibacterial properties and effective inhibition of AChE and urease enzymes .
  • Pharmacological Evaluation : Another study highlighted the pharmacological behavior of similar compounds with a focus on their ability to bind to bovine serum albumin (BSA), which is crucial for understanding their bioavailability and therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.